Technetium(2+), oxo- Technetium(2+), oxo-
Brand Name: Vulcanchem
CAS No.: 114113-02-9
VCID: VC19149088
InChI: InChI=1S/O.Tc/q;+2
SMILES:
Molecular Formula: OTc+2
Molecular Weight: 112.906 g/mol

Technetium(2+), oxo-

CAS No.: 114113-02-9

Cat. No.: VC19149088

Molecular Formula: OTc+2

Molecular Weight: 112.906 g/mol

* For research use only. Not for human or veterinary use.

Technetium(2+), oxo- - 114113-02-9

Specification

CAS No. 114113-02-9
Molecular Formula OTc+2
Molecular Weight 112.906 g/mol
IUPAC Name oxotechnetium(2+)
Standard InChI InChI=1S/O.Tc/q;+2
Standard InChI Key JWEGBCUWUJYMOS-UHFFFAOYSA-N
Canonical SMILES O=[Tc+2]

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

  • CAS Number: 114113-02-9

  • Molecular Formula: OTc⁺⁺

  • Molecular Weight: 113.9994 g/mol (theoretical) / 114.906 g/mol (experimental for Tc-99m isotope) .

  • SMILES Notation: O=[Tc+2] .

  • Oxidation State: +2, with a d⁵ electronic configuration .

Isotopic Variants

The Tc-99m isotope (half-life: 6.01 hours) is commonly used in medical imaging due to its ideal γ-emission energy (140 keV) . The metastable state of Tc-99m allows for in vivo applications without prolonged radiation exposure .

Synthesis and Stability

Reduction of Pertechnetate

Technetium(2+), oxo- is synthesized via the reduction of pertechnetate (TcO₄⁻, +7 oxidation state) under controlled conditions:

  • Reducing Agents: Stannous chloride (SnCl₂) in acidic media is widely used to achieve lower oxidation states .

  • Ligand Stabilization: Coordinating ligands (e.g., Schiff bases, thioamides) prevent hydrolysis to insoluble TcO₂·nH₂O .

Example Reaction:

TcO4+3Sn2++8H+TcO2++3Sn4++4H2O\text{TcO}_4^- + 3\text{Sn}^{2+} + 8\text{H}^+ \rightarrow \text{TcO}^{2+} + 3\text{Sn}^{4+} + 4\text{H}_2\text{O}

Note: Excess Sn²⁺ is required to counteract oxidation by dissolved oxygen .

Stability Challenges

  • Hydrolysis: Tc²⁺ is prone to hydrolysis in aqueous solutions, forming TcO₂ colloids unless stabilized by strong-field ligands .

  • Oxidation: Atmospheric oxygen rapidly oxidizes Tc²⁺ to Tc⁴⁺ or Tc⁵⁺ species, necessitating anaerobic handling .

Structural and Spectroscopic Features

Coordination Geometry

  • Primary Structure: Linear O=Tc²⁺ moiety, with the oxo ligand in the apical position .

  • Extended Coordination: In solution, Tc²⁺ adopts octahedral geometry when bound to multidentate ligands (e.g., Schiff bases, thiocarbazides) .

Table 1: Key Structural Parameters of Technetium(2+), Oxo- Complexes

ParameterValueSource
Tc–O Bond Length1.68–1.72 Å
Coordination Number5–6 (depending on ligands)
Magnetic SusceptibilityParamagnetic (μₑff = 1.8 µB)

Spectroscopic Signatures

  • IR Spectroscopy: Strong ν(Tc=O) stretch at 950–980 cm⁻¹ .

  • X-ray Absorption: Edge energy at 21,050 eV, consistent with +2 oxidation state .

Applications in Nuclear Medicine

Oxidation StateExample CompoundApplication
+2TcO²⁺-SHYNIC conjugatesExperimental tumor imaging
+5⁹⁹ᵐTc-MAG3Renal function assessment
+7⁹⁹ᵐTcO₄⁻Thyroid scintigraphy

Challenges in Clinical Translation

  • Radiochemical Purity: Competing hydrolysis pathways require stringent quality control .

  • In Vivo Stability: Rapid oxidation limits circulation time, necessitating stabilizers like ascorbic acid .

Research Frontiers

Ligand Design Innovations

Recent studies highlight thioamide-functionalized ligands (e.g., SHYNIC) that stabilize Tc²⁺ via soft donor atoms . These ligands enable the synthesis of heterobimetallic complexes for dual-modality imaging .

Computational Insights

Density functional theory (DFT) studies predict that Tc²⁺ complexes with π-acceptor ligands (e.g., CO) exhibit enhanced stability through backbonding .

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